Ethyl 4-ethoxyphenylacetate chemical properties and structure
Ethyl 4-ethoxyphenylacetate chemical properties and structure
An In-depth Technical Guide to Ethyl 4-ethoxyphenylacetate: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 4-ethoxyphenylacetate, a distinct member of the phenylacetate ester family. While not as extensively documented as some analogs, its structure suggests significant relevance for researchers in synthetic chemistry and drug development. This document elucidates the compound's chemical structure, predicted physicochemical and spectroscopic properties, and detailed synthetic protocols. Particular emphasis is placed on its relationship to the historical pharmaceutical agent phenacetin, positioning it as a compound of interest for metabolic studies and as a potential synthetic intermediate. The guide is structured to deliver field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.
Introduction to the Phenylacetate Class
Phenylacetic acid and its esters are a cornerstone of synthetic organic chemistry, valued for their utility as building blocks and for their characteristic sensory profiles, which are often described as honey-like and floral.[1] The substitution pattern on the aromatic ring profoundly influences the molecule's chemical reactivity, polarity, and biological activity. The introduction of an alkoxy group, such as the 4-ethoxy substituent in Ethyl 4-ethoxyphenylacetate, can significantly alter these properties.
This guide focuses specifically on Ethyl 4-ethoxyphenylacetate, an analog of the well-known flavoring agent ethyl phenylacetate.[1][2] Its core structure is closely related to 4-ethoxyphenylacetic acid, a known compound, and shares a structural motif with phenacetin (N-(4-ethoxyphenyl)acetamide), a former analgesic whose metabolic pathways are of continued interest to toxicologists and drug development professionals.[3][4][5] Understanding the properties and synthesis of Ethyl 4-ethoxyphenylacetate provides valuable insights for creating novel pharmaceutical intermediates and for investigating the metabolic fate of related xenobiotics.
Chemical Identity and Structure
Establishing a clear chemical identity is the foundation for all further research. Ethyl 4-ethoxyphenylacetate is defined by an ethyl ester functional group linked to a phenylacetic acid core, which is substituted at the para (4-position) with an ethoxy group.
-
IUPAC Name: ethyl 2-(4-ethoxyphenyl)acetate
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
-
SMILES: CCOC(=O)CC1=CC=C(C=C1)OCC
Caption: Chemical structure of Ethyl 4-ethoxyphenylacetate.
Physicochemical Properties
Quantitative data on Ethyl 4-ethoxyphenylacetate is not widely published. However, its properties can be reliably estimated based on its structure and data from close structural analogs such as Ethyl phenylacetate and Ethyl 4-methoxyphenylacetate.[2][6][7][8]
| Property | Predicted Value / Information | Rationale / Analog Source |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic esters.[1][2] |
| Odor | Likely sweet, fruity, possibly with anise notes | Based on analogs like ethyl phenylacetate (honey-like) and ethyl 4-methoxyphenylacetate.[1][6] |
| Boiling Point (°C) | ~240 - 260 | Higher than ethyl phenylacetate (227-229 °C) due to increased molecular weight and polarity from the ethoxy group.[2][7] |
| Density (g/mL) | ~1.04 - 1.06 at 25 °C | Slightly higher than ethyl phenylacetate (~1.03 g/mL) due to the additional oxygen atom.[2][7][8] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other common organic solvents. | Characteristic of medium-chain esters. The ethoxy group may slightly increase water solubility compared to ethyl phenylacetate but it remains poor.[1] |
| Refractive Index (n20/D) | ~1.500 - 1.505 | Expected to be slightly higher than ethyl phenylacetate (~1.497) due to the ethoxy group.[7] |
Synthesis and Purification
The most direct and industrially scalable approach to synthesizing Ethyl 4-ethoxyphenylacetate is the Fischer esterification of its parent carboxylic acid, 4-ethoxyphenylacetic acid. The synthesis of this precursor is a critical first step that requires a multi-stage approach.
Overall Synthetic Strategy
The two-stage synthesis involves first preparing the carboxylic acid from commercially available phenetole, followed by its esterification. This method avoids hazardous reagents like sodium cyanide, which were used in older preparations of related compounds.[9]
Caption: Two-stage synthetic workflow for Ethyl 4-ethoxyphenylacetate.
Synthesis of Precursor: 4-Ethoxyphenylacetic Acid
A robust method for preparing 4-ethoxyphenylacetic acid is outlined in patent literature, which focuses on safety and ease of purification.[9]
Step 1: Aromatic Formylation of Phenetole Phenetole is reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction to yield 4-ethoxybenzaldehyde. This electrophilic substitution reaction is highly regioselective for the para position due to the activating, ortho-para directing effect of the ethoxy group.
Step 2: Conversion to α-Hydroxy Acid The resulting 4-ethoxybenzaldehyde is reacted with chloroform under phase-transfer catalysis conditions to generate 4-ethoxy-α-hydroxyphenylacetic acid.[9]
Step 3: Hydrogenolysis to Final Acid The α-hydroxy acid is then subjected to a reduction (hydrogenolysis) reaction to remove the hydroxyl group, yielding the target precursor, 4-ethoxyphenylacetic acid.[9] This three-step process provides a reliable route to the necessary starting material for the final esterification.
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of 4-ethoxyphenylacetic acid to its ethyl ester. The procedure is self-validating; successful synthesis can be confirmed by the disappearance of the starting acid (monitored by TLC) and the characteristic odor of the resulting ester.
Materials:
-
4-Ethoxyphenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction (e.g., Diethyl Ether, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxyphenylacetic acid and an excess of anhydrous ethanol.
-
Causality: Using a large excess of ethanol drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. The mixture may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This step dilutes the acid and precipitates the water-insoluble ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer two to three times with an organic solvent like diethyl ether.
-
Causality: The ester has much higher solubility in the organic phase, allowing for its separation from water-soluble byproducts and excess ethanol.
-
-
Neutralization: Combine the organic extracts and wash sequentially with:
-
Saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining sulfuric acid catalyst and removes unreacted carboxylic acid as its water-soluble sodium salt.
-
Saturated brine solution. This wash removes residual water from the organic layer and helps to break any emulsions.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude Ethyl 4-ethoxyphenylacetate.
Purification
The crude product can be purified by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the ester. Purity can be assessed by Gas Chromatography (GC) and confirmed by the spectroscopic methods detailed below.
Spectroscopic Analysis
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data of closely related compounds.[6][10][11][12][13]
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~1.25 ppm (t, 3H): -O-CH₂-CH₃ (ester) δ ~1.40 ppm (t, 3H): -O-CH₂-CH₃ (ether) δ ~3.55 ppm (s, 2H): Ar-CH₂ -COO- δ ~4.00 ppm (q, 2H): -O-CH₂ -CH₃ (ether) δ ~4.15 ppm (q, 2H): -O-CH₂ -CH₃ (ester) δ ~6.85 ppm (d, 2H): Aromatic protons ortho to ethoxy group δ ~7.15 ppm (d, 2H): Aromatic protons meta to ethoxy group |
| ¹³C NMR | δ ~14 ppm: Ester ethyl -CH₃ δ ~15 ppm: Ether ethyl -CH₃ δ ~41 ppm: Ar-C H₂-COO- δ ~61 ppm: Ester ethyl -C H₂- δ ~63 ppm: Ether ethyl -C H₂- δ ~115 ppm: Aromatic C ortho to ethoxy δ ~126 ppm: Aromatic C ipso to CH₂ δ ~130 ppm: Aromatic C meta to ethoxy δ ~158 ppm: Aromatic C ipso to ethoxy δ ~172 ppm: Ester C =O |
| IR (cm⁻¹) | ~2980-2850: C-H stretching (aliphatic) ~1735-1750: C=O stretching (strong, characteristic ester band)[12] ~1610, 1510: C=C stretching (aromatic ring) ~1250: C-O stretching (aryl ether) ~1180-1050: C-O stretching (ester) |
| Mass Spec (EI) | m/z 208: M⁺ (Molecular ion) m/z 163: [M - OCH₂CH₃]⁺ (Loss of ethoxy radical from ester) m/z 135: [M - COOCH₂CH₃]⁺ (Loss of carbethoxy group) m/z 107: [C₇H₇O]⁺ (Tropylium-like ion from benzylic cleavage) |
Applications and Relevance in Drug Development
While not a commercial drug itself, Ethyl 4-ethoxyphenylacetate holds potential value in several areas of pharmaceutical research and development.
Pharmaceutical Intermediate and Scaffolding
Esters of phenylacetic acid are common intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][14] The 4-ethoxy-substituted phenyl ring provides a specific scaffold that can be further functionalized. Its utility as an eco-friendly solvent, a property noted for other phenylacetate esters, could also be relevant in green chemistry approaches to API synthesis.[14]
Relevance to Phenacetin Metabolism
The most compelling application for this compound is in the study of drug metabolism. The historical analgesic phenacetin is N-(4-ethoxyphenyl)acetamide. It is extensively metabolized in the body, primarily to paracetamol (acetaminophen) via O-deethylation and subsequent pathways.[4][15] However, a variety of other metabolic transformations occur.[16][17]
4-Ethoxyphenylacetic acid is a plausible, if minor, metabolite that could arise from pathways involving the deacetylation of phenacetin followed by oxidation of the resulting amine. Having access to a stable ester derivative like Ethyl 4-ethoxyphenylacetate allows for its use as:
-
An analytical standard: For developing and validating LC-MS/MS methods to detect and quantify the parent acid (4-ethoxyphenylacetic acid) in biological matrices (e.g., urine, plasma).
-
A tool for toxicological studies: To investigate the potential biological activity or toxicity of this specific metabolic branch of phenacetin, separate from its other metabolites.
Safety and Handling
No specific toxicity data for Ethyl 4-ethoxyphenylacetate is available. Therefore, safety precautions must be based on data from structurally similar compounds.
-
GHS Classification (Predicted): Based on analogs like ethyl phenylacetate and ethyl 4-hydroxyphenylacetate, the compound may be classified as:
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.
Conclusion
Ethyl 4-ethoxyphenylacetate is a specialized aromatic ester with significant, though underexplored, potential in the fields of synthetic and pharmaceutical chemistry. This guide has provided a comprehensive technical framework, outlining its chemical identity, predicted properties, and robust synthetic methodologies. Its primary value lies in its role as a potential synthetic intermediate and, more critically, as a key analytical tool for investigating the metabolic pathways of phenacetin and related 4-ethoxyaniline derivatives. The detailed protocols and causal explanations provided herein are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their advanced research and development programs.
References
-
Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76731, 4-Ethylphenyl acetate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Ethylphenyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
-
Lanza, D. L., et al. (n.d.). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. PMC - NIH. Retrieved from [Link]
-
LinkedIn. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
-
Mulder, G. J., et al. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
Synapse. (2023). Phenacetin: pharmacokinetics, mechanism of action and clinical applications. Retrieved from [Link]
-
GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). infrared spectrum of ethyl ethanoate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenacetin?. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
Sources
- 1. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]
- 4. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 6. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. フェニル酢酸エチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]
- 9. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]
- 10. 4-Ethylphenyl acetate | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. Ethyl Phenylacetate | Sweet Floral Aroma Chemical Supplier [chemicalbull.com]
- 15. researchgate.net [researchgate.net]
- 16. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]
- 19. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.ie [fishersci.ie]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
